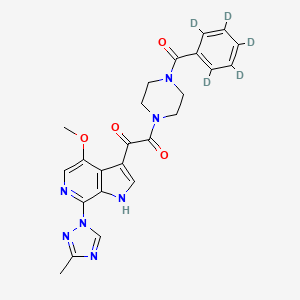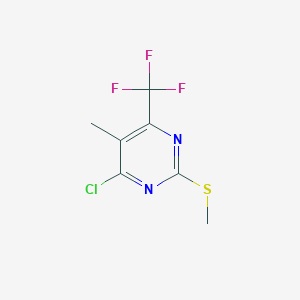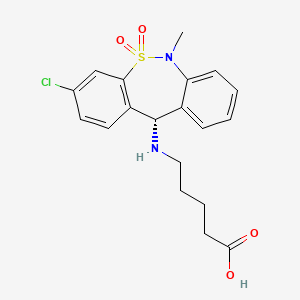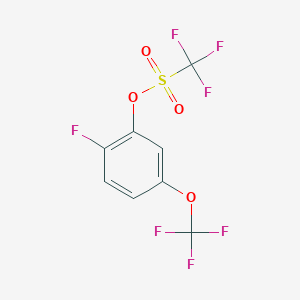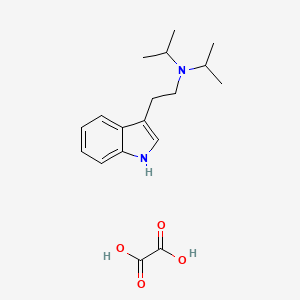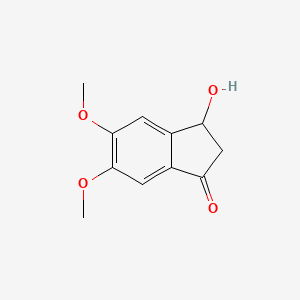
3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of 1-indanone derivatives. These compounds are known for their bioactive properties and have been studied for various applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the Michael addition reaction. This reaction is performed on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one using various nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . The reaction conditions often include the use of catalysts and solvents to facilitate the addition and ensure the stability of the final product .
Industrial Production Methods
Industrial production methods for 1-indanone derivatives, including this compound, involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the indanone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions include various substituted indanones, alcohols, and ketones, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholine esterase inhibitor, similar to other 1-indanone derivatives, thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Another related compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O4/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12/h3-4,8,12H,5H2,1-2H3 |
InChI Key |
HJPUXZKJTVQHCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(C2=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)
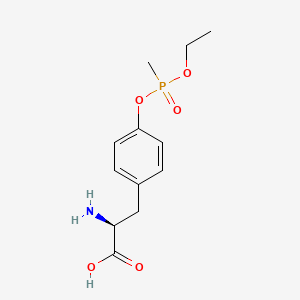
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)
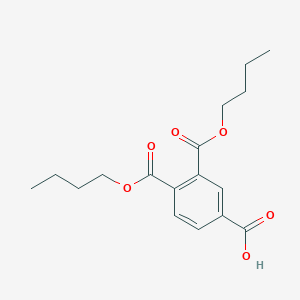
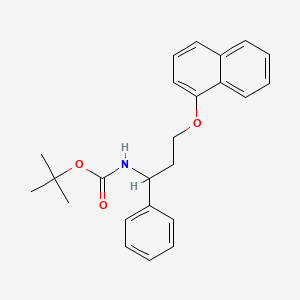
![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)

